6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKODNZEMHPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method consists of cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as a cardiotonic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition leads to its potential use as an antiplatelet agent. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Pyridazinones with Different 2-Substituents
Pyridazinones exhibit diverse biological activities depending on their substituents. Key structural analogs include:
Key Observations :
- The 2-(piperidin-1-yl)ethyl group in the target compound introduces a tertiary amine, which can enhance solubility in acidic environments (via protonation) and participate in hydrogen bonding, as seen in crystal structures of related piperidine-containing molecules .
Piperidine-Containing Heterocycles
Piperidine is a common pharmacophore in drug design. Notable comparisons include:
Key Observations :
- The piperidine-ethyl chain in the target compound resembles substituents in risperidone metabolites, which are critical for dopamine and serotonin receptor binding .
- Structural studies of piperidine-containing benzamides () reveal that the chair conformation of piperidine stabilizes intermolecular interactions (e.g., O-H⋯N bonds), suggesting similar behavior in the target compound.
Other Heterocyclic Systems with Substituent Effects
Substituents on heterocycles significantly impact physical and chemical properties:
Key Observations :
- The phenyl group at position 6 in the target compound may enhance aromatic stacking interactions, similar to antipyrine’s phenyl substituent .
- High melting points in nitro-substituted heterocycles (e.g., 215–217°C in ) suggest that electron-withdrawing groups improve thermal stability, though the target compound’s melting point remains speculative.
Biological Activity
6-Phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure suggests various biological activities, particularly in the realm of anti-inflammatory and neuroprotective effects. This article reviews the available literature on its biological activity, synthesizing data from various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a dihydropyridazinone core, which is known for its diverse pharmacological properties. The presence of the piperidine moiety may enhance its interaction with biological targets.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, PDE4 inhibitors, which share structural similarities, have shown efficacy in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) .
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | IC50 Values (nM) | Reference |
|---|---|---|---|
| PDE4 Inhibition | PDE-423 | 140 | |
| Anti-inflammatory | Various PDE4 inhibitors | Varies | |
| Neuroprotection | Dihydropyridazinones | Not specified |
Neuroprotective Properties
Dihydropyridazinones have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter release and protection against oxidative stress .
Case Studies
A notable study examined a series of dihydropyridazinone derivatives, including those with piperidine substituents. These derivatives were evaluated for their neuroprotective effects in cell culture models exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study Summary:
- Objective: Assess neuroprotective effects.
- Method: Cell viability assays post oxidative stress exposure.
- Results: Select derivatives showed up to 70% protection against cell death.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Phosphodiesterase Enzymes: This leads to increased levels of cyclic AMP, which can modulate inflammatory responses.
- Antioxidant Activity: The compound may scavenge free radicals, thereby protecting cellular components from oxidative damage.
- Modulation of Neurotransmitter Systems: By interacting with receptors or transporters, it may enhance neurotransmission or protect against excitotoxicity.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Critical Parameters | References |
|---|---|---|
| Cyclocondensation | Solvent (DMF), Temperature (80–100°C) | |
| Alkylation | Base (K₂CO₃), Reaction time (12–24 hours) | |
| Purification | Solvent system (EtOAc/Hexane) |
Which spectroscopic and chromatographic techniques are most reliable for characterizing structural purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) and identifies by-products .
How can researchers resolve discrepancies in NMR or MS data during structural elucidation?
Advanced Research Question
- Comparative Analysis : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational DFT calculations to confirm bond angles and torsional strains .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify complex splitting patterns in NMR .
- LC-MS/MS : Fragment ions in tandem MS help distinguish isobaric impurities .
What strategies mitigate by-product formation during piperidine-ethyl side chain introduction?
Advanced Research Question
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired nucleophilic attacks .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
How should researchers design assays to evaluate enzyme inhibition or receptor binding?
Advanced Research Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorescence polarization) with purified enzymes. Measure IC₅₀ values via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify binding affinity (Kᵢ) .
- Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate results .
What computational methods predict the compound’s reactivity or pharmacophore interactions?
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide derivative design .
- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization .
How do storage conditions impact the compound’s stability, and what degradation products are observed?
Basic Research Question
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis .
- Degradation Pathways : Hydrolysis of the pyridazinone ring or N-alkyl bond cleavage under acidic/basic conditions. Monitor via accelerated stability studies (40°C/75% RH) .
What impurities are commonly observed, and how are they characterized?
Basic Research Question
- By-Products : Unreacted intermediates, over-alkylated derivatives, or oxidized forms .
- Analytical Methods : LC-MS with charged aerosol detection (CAD) quantifies non-UV-active impurities. Compare retention times with spiked standards .
How can reaction scalability be optimized without compromising yield?
Advanced Research Question
- Design of Experiments (DOE) : Systematically vary parameters (solvent volume, stirring rate) to identify robust conditions .
- Continuous Flow Chemistry : Reduces exothermic risks during scale-up and improves mixing efficiency .
What are the limitations of current synthetic methods, and what innovations are emerging?
Advanced Research Question
- Challenges : Low yields in cyclocondensation (30–40%) and regioselectivity issues during alkylation .
- Innovations : Photoredox catalysis for C–H functionalization or biocatalytic approaches to improve stereoselectivity .
Notes
- Methodological rigor emphasizes reproducibility and validation across techniques.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
